
3-Bromo-2,5-difluorobenzaldehyde
Vue d'ensemble
Description
3-Bromo-2,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-difluorobenzaldehyde consists of a benzene ring substituted with bromo and difluoro groups, and an aldehyde group . The exact mass of the molecule is 219.933533 Da .Physical And Chemical Properties Analysis
3-Bromo-2,5-difluorobenzaldehyde has a molecular weight of 220.999 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 228.6±35.0 °C at 760 mmHg . The flash point is 92.1±25.9 °C .Applications De Recherche Scientifique
-
Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs and their uses would depend on the other compounds used in the synthesis.
-
Organic Synthesis : As a halogenated compound, 3-Bromo-2,5-difluorobenzaldehyde can be used in various organic synthesis reactions. For example, it could be used in coupling reactions to form carbon-carbon bonds .
-
Material Science : In material science, this compound could potentially be used in the synthesis of polymers or other materials. The specific properties of the resulting material would depend on the other compounds used in the synthesis .
-
Chemical Research : Researchers might use this compound to study its properties or to develop new synthesis methods .
-
Industrial Chemistry : In industrial settings, this compound could be used in the production of other chemicals or materials .
-
Education : This compound might be used in educational settings for teaching purposes, such as demonstrating certain types of chemical reactions .
-
Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs and their uses would depend on the other compounds used in the synthesis.
-
Organic Synthesis : As a halogenated compound, 3-Bromo-2,5-difluorobenzaldehyde can be used in various organic synthesis reactions. For example, it could be used in coupling reactions to form carbon-carbon bonds .
-
Material Science : In material science, this compound could potentially be used in the synthesis of polymers or other materials. The specific properties of the resulting material would depend on the other compounds used in the synthesis .
-
Chemical Research : Researchers might use this compound to study its properties or to develop new synthesis methods .
-
Industrial Chemistry : In industrial settings, this compound could be used in the production of other chemicals or materials .
-
Education : This compound might be used in educational settings for teaching purposes, such as demonstrating certain types of chemical reactions .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPYZKOMHPTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluorobenzaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)
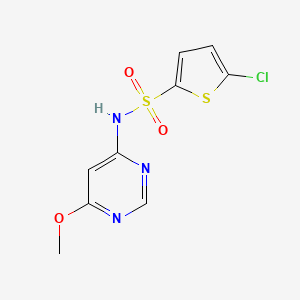
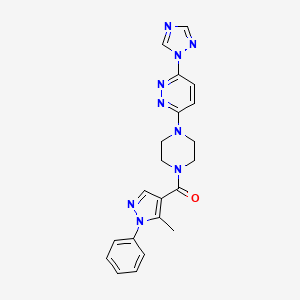
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)


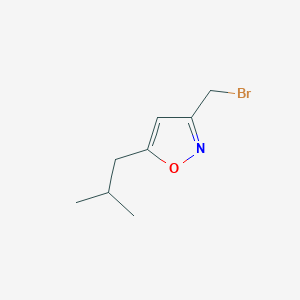
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
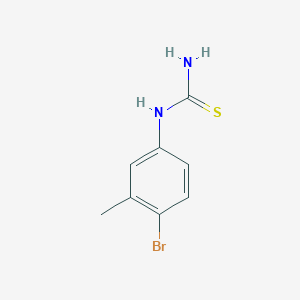
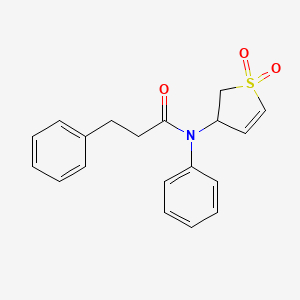
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)